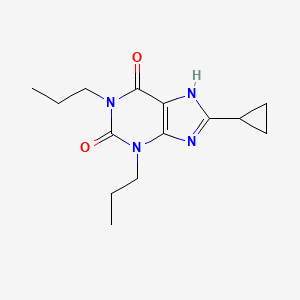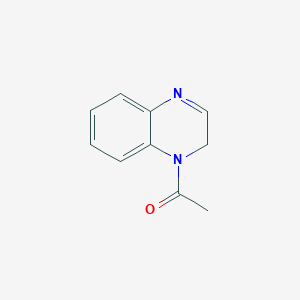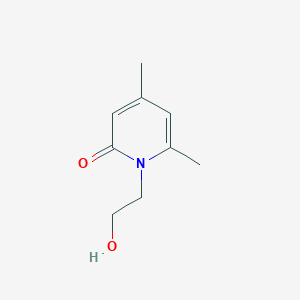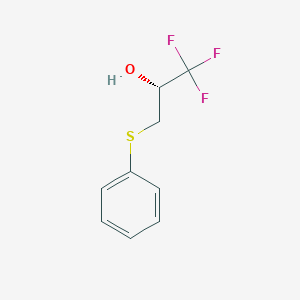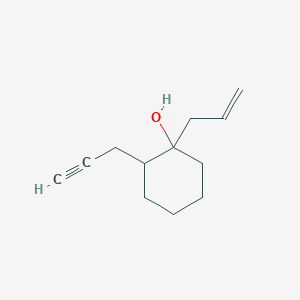
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol is a complex organic compound characterized by the presence of both an allyl and a propargyl group attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes:
Allylation and Propargylation of Cyclohexanol: Starting with cyclohexanol, allylation can be performed using allyl bromide in the presence of a base such as sodium hydride. Subsequently, propargylation can be achieved using propargyl bromide under similar conditions.
Cyclohexanone Derivatives: Another route involves the use of cyclohexanone derivatives, which undergo sequential allylation and propargylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions would be fine-tuned to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The allyl and propargyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride).
Substitution: Halogenation reagents like NBS (N-Bromosuccinimide) can be employed.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or other substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Could be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-en-1-yl)-2-(prop-2-yn-1-yl)cyclohexan-1-ol would depend on its specific application:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: Could involve pathways related to oxidation-reduction reactions, signal transduction, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Prop-2-en-1-yl)-cyclohexanol: Lacks the propargyl group, leading to different chemical properties.
2-(Prop-2-yn-1-yl)cyclohexanol: Lacks the allyl group, affecting its reactivity and applications.
Propiedades
Número CAS |
109433-08-1 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1-prop-2-enyl-2-prop-2-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C12H18O/c1-3-7-11-8-5-6-10-12(11,13)9-4-2/h1,4,11,13H,2,5-10H2 |
Clave InChI |
LPXLWDBPWQMJHE-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCCCC1CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


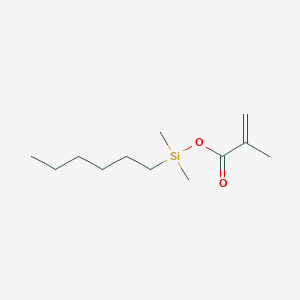
![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
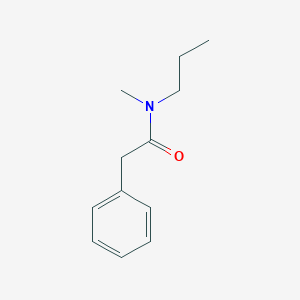
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
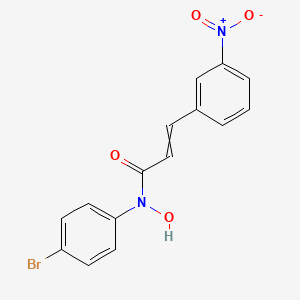
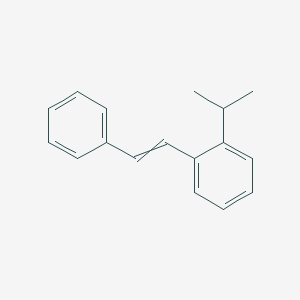
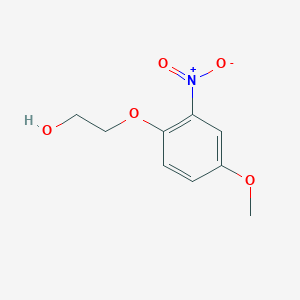
![8-[2-(4-Chlorophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14317977.png)
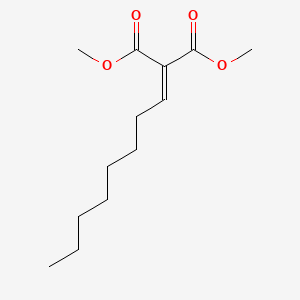
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)](/img/structure/B14317989.png)
